6'-Methyl-2,3'-bipyridine

概要

説明

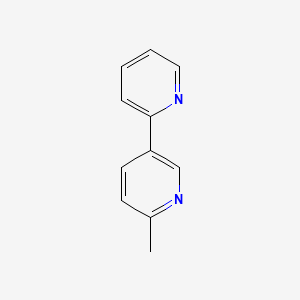

6’-Methyl-2,3’-bipyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of bipyridine, where a methyl group is attached to the 6’ position of the bipyridine structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 6’-Methyl-2,3’-bipyridine may utilize similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 6’-Methyl-2,3’-bipyridine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents on the bipyridine ring are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives.

科学的研究の応用

Chemical Properties and Structure

6'-Methyl-2,3'-bipyridine is composed of two pyridine rings connected by a carbon-carbon bond, with a methyl group at the 6' position. Its molecular formula is and it has a molecular weight of approximately 174.21 g/mol. The compound exhibits solubility in organic solvents and moderate stability under standard conditions.

Coordination Chemistry

Bidentate Chelating Ligand

Me-bpy functions as a bidentate chelating ligand, coordinating with metal ions through its nitrogen atoms. This ability to form stable complexes with transition metals such as ruthenium, iron, and copper is crucial for various applications in catalysis and materials science.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Ruthenium | Ru(Me-bpy) Complex | Catalysis in organic reactions |

| Iron | Fe(Me-bpy) Complex | Electrocatalysis |

| Copper | Cu(Me-bpy) Complex | Photocatalysis |

Photophysical Properties

Me-bpy exhibits notable photophysical properties, including the ability to absorb and emit light. These characteristics are leveraged in the development of luminescent materials, making it suitable for applications in:

- Light-emitting devices

- Sensors

- Bioimaging

The incorporation of Me-bpy into polymers and coordination complexes allows for tunable emission colors, enhancing its utility in optoelectronic applications.

Supramolecular Chemistry

Self-Assembly Properties

The self-assembly capabilities of Me-bpy enable the construction of supramolecular structures through non-covalent interactions. These structures can be designed for specific functionalities, leading to potential applications in:

- Drug delivery systems

- Molecular recognition

- Catalysis

Research has demonstrated the formation of molecular capsules and gels using Me-bpy, showcasing its versatility in supramolecular chemistry .

Biological Applications

Recent studies have explored the biological activity of bipyridine derivatives, including Me-bpy. Some findings suggest potential antitumor properties when used in conjunction with other compounds. For example, research has indicated that bipyridine derivatives can enhance the efficacy of certain antitumor agents by improving their solubility and bioavailability .

Case Study: Antitumor Activity

A study investigated the synthesis of 4-substituted semicarbazides based on bipyridine derivatives, revealing promising results in terms of cytotoxicity against cancer cell lines. The incorporation of Me-bpy into these compounds enhanced their biological activity compared to non-substituted analogs .

作用機序

The mechanism by which 6’-Methyl-2,3’-bipyridine exerts its effects is largely dependent on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This interaction can affect various molecular targets and pathways, including catalytic cycles in chemical reactions and biological processes involving metal ions .

類似化合物との比較

2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.

4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.

6-Methyl-2,2’-bipyridine: Similar to 6’-Methyl-2,3’-bipyridine but with the methyl group attached to a different position on the bipyridine ring.

Uniqueness: 6’-Methyl-2,3’-bipyridine is unique due to its specific substitution pattern, which can lead to different electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties.

生物活性

6'-Methyl-2,3'-bipyridine is a member of the bipyridine family, characterized by its two nitrogen-containing aromatic rings. This compound has garnered attention due to its potential biological activities, particularly in coordination chemistry and medicinal applications. Its ability to form metal complexes enhances its interactions with biological systems, making it a promising candidate for drug development and other therapeutic applications.

- Molecular Formula : C_11H_10N_2

- Molecular Weight : 198.22 g/mol

- Structure : Consists of two pyridine rings connected by a carbon-carbon bond with a methyl group at the 6' position.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with metal ions, influencing various biochemical pathways. This section summarizes key findings related to its biological effects.

Anticancer Properties

Research indicates that bipyridine derivatives, including this compound, may exhibit anticancer properties . For instance:

- Case Study : A study on organometallic iridium(III) complexes containing modified bipyridines demonstrated significant cytotoxic activity against cancer cell lines MCF-7 (breast cancer) and HT-29 (colon cancer). The most active compounds showed IC50 values significantly lower than those of cisplatin, suggesting that similar bipyridine derivatives could also possess potent anticancer effects .

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HT-29 |

|---|---|---|

| Compound 1 | 5.0 | 7.5 |

| Compound 3 | 2.0 | 3.0 |

| Cisplatin | 15.0 | 20.0 |

Metal Complex Formation

This compound can form complexes with various metals, enhancing its biological activity:

- Mechanism : The coordination of metal ions can alter the electronic properties of the bipyridine structure, potentially leading to increased reactivity and selectivity in biological systems . For example, studies have shown that metal complexes can influence enzyme activity and cellular processes.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of metal complexes derived from bipyridines:

- Research Findings : A study evaluated the antimicrobial efficacy of various metal-bipyridine complexes against pathogenic bacteria and fungi using disk diffusion methods. Notably, complexes containing cadmium showed enhanced antimicrobial activity compared to their parent ligands .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, which include:

- Alkylation Reactions : Utilizing brominated bipyridines in alkylation strategies allows for the introduction of functional groups that can enhance biological activity .

- Metal Coordination Studies : Investigations into how different metals interact with bipyridine derivatives provide insights into their potential applications in drug design .

特性

IUPAC Name |

2-methyl-5-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQKRULBKQULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621249 | |

| Record name | 6'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-65-5 | |

| Record name | 6'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。